N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide
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Description
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide, also known as FMA-VP, is a compound that has been gaining attention in the scientific community due to its potential applications in various fields of research. FMA-VP is a novel organic compound that has been synthesized by researchers using a specific method.
Scientific Research Applications
Pyrolysis of Chitin and N-acetylglucosamine
Research on the pyrolysis of N-acetylglucosamine has identified the formation of nitrogen-containing compounds, including acetamidofurans, which are indicative of chitin presence in biological samples. This suggests the relevance of such compounds in geochemical and biological analyses (Franich, Goodin, & Wilkins, 1984).
Coordination Complexes and Antioxidant Activity
A study on pyrazole-acetamide derivatives has shown the synthesis of novel Co(II) and Cu(II) coordination complexes, which display significant antioxidant activities. This highlights the compound's potential in developing materials with antioxidant properties (Chkirate et al., 2019).
Insensitive Energetic Materials
Compounds based on the pyrazole and furazan frameworks have been developed as insensitive energetic materials, indicating potential applications in the design of safer explosives and propellants (Yu et al., 2017).
Biological Activity and Crystal Structure Analysis
The synthesis and characterization of similar compounds, focusing on their crystal structure and biological activities (herbicidal and fungicidal), suggest a route for developing agrochemicals and studying molecular interactions (霍静倩 et al., 2016).
Pyrolysis of Furan Derivatives
The study of furan derivatives' pyrolysis provides insights into the formation of benzene derivatives and polycyclic aromatic hydrocarbons (PAHs), relevant to understanding combustion processes and environmental impact assessments (Wu et al., 2016).
properties
IUPAC Name |
N-[[5-(furan-2-yl)-1-methylpyrazol-3-yl]methyl]-2-(2-methylphenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O3/c1-13-6-3-4-7-16(13)24-12-18(22)19-11-14-10-15(21(2)20-14)17-8-5-9-23-17/h3-10H,11-12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMVFMFBCZUTKAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OCC(=O)NCC2=NN(C(=C2)C3=CC=CO3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)-1-methyl-1H-pyrazol-3-yl)methyl)-2-(o-tolyloxy)acetamide |
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